5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
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Overview
Description
5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one typically involves the condensation of a pyridine derivative with a thiazole derivative under specific reaction conditions. Common reagents used in the synthesis may include:
- Pyridine-3-carbaldehyde
- 2-aminothiazole
- 3-(trifluoromethyl)aniline
The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate and may require a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while reduction may produce a thiazolidine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(pyridin-2-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
- 5-(pyridin-4-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
- 5-(pyridin-3-ylmethylene)-2-(4-(trifluoromethyl)phenylamino)thiazol-4(5H)-one
Uniqueness
The uniqueness of 5-(pyridin-3-ylmethylene)-2-(3-(trifluoromethyl)phenylamino)thiazol-4(5H)-one lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.
Properties
Molecular Formula |
C16H10F3N3OS |
---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(5Z)-5-(pyridin-3-ylmethylidene)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10F3N3OS/c17-16(18,19)11-4-1-5-12(8-11)21-15-22-14(23)13(24-15)7-10-3-2-6-20-9-10/h1-9H,(H,21,22,23)/b13-7- |
InChI Key |
NJMIKBJSWJTZPE-QPEQYQDCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CN=CC=C3)/S2)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CN=CC=C3)S2)C(F)(F)F |
Origin of Product |
United States |
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